![molecular formula C13H15N3OS B5866804 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thioamide derivative of imidazole, which has been synthesized using different methods.
作用机制
The mechanism of action of 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of protein kinases. Protein kinases are enzymes that regulate various cellular processes, and their dysregulation has been associated with various diseases such as cancer. This compound has been shown to inhibit the activity of protein kinases by binding to their active sites, thereby preventing their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound exhibits potential anticancer activity by inhibiting the growth of cancer cells. Additionally, the compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
One of the advantages of using 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide in lab experiments is its potential anticancer activity. The compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been used as a potential inhibitor of protein kinases, which are involved in various cellular processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some applications.
未来方向
There are several future directions for the research on 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide. One of the significant areas of research is the development of new derivatives of the compound with improved activity and reduced toxicity. Additionally, the compound can be used as a potential lead compound for the development of new anticancer drugs. Furthermore, the compound can be used in the development of new inhibitors of protein kinases, which are involved in various cellular processes.
Conclusion
In conclusion, this compound is a thioamide derivative of imidazole that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been shown to exhibit potential anticancer activity and inhibitory activity against protein kinases. However, the compound exhibits potential toxicity at high concentrations, which may limit its use in some applications. Future research directions include the development of new derivatives of the compound with improved activity and reduced toxicity, and the use of the compound in the development of new anticancer drugs and inhibitors of protein kinases.
合成方法
The synthesis of 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide can be achieved using different methods. One of the commonly used methods is the reaction of 2-bromo-1-benzyl-1H-imidazole with thiourea in the presence of a base. The reaction leads to the formation of this compound, which can be further purified using different techniques such as column chromatography or recrystallization.
科学研究应用
3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide has been used in various scientific research applications. One of the significant applications of the compound is in the field of medicinal chemistry. The compound has been shown to exhibit potential anticancer activity by inhibiting the growth of cancer cells. Additionally, the compound has been used as a potential inhibitor of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
3-(1-benzylimidazol-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-12(17)6-9-18-13-15-7-8-16(13)10-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPQYJNLYVQUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)

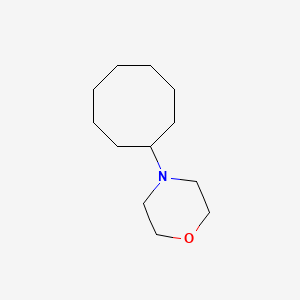
![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)

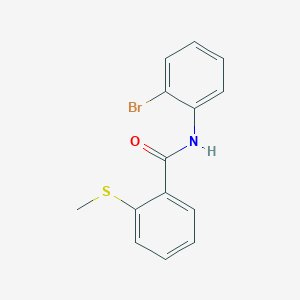
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
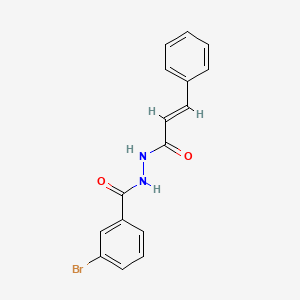

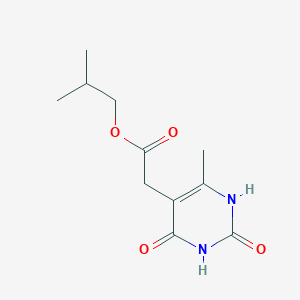
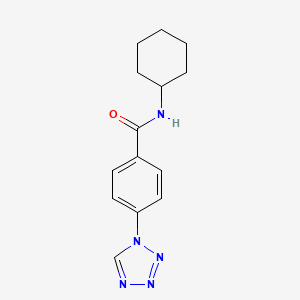
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)